REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]([C:7]2[NH:11][N:10]=[C:9]([N+:12]([O-])=O)[CH:8]=2)=[O:6])[CH2:3][CH2:2]1>C(O)C.[Pt](=O)=O>[NH2:12][C:9]1[CH:8]=[C:7]([C:5]([NH:4][CH:1]2[CH2:2][CH2:3]2)=[O:6])[NH:11][N:10]=1
|
Name
|
N-cyclopropyl-3-nitro-1H-pyrazole-5-carboxamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(=O)C1=CC(=NN1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.116 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=C1)C(=O)NC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.916 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |